11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
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Overview
Description
11-(Hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a complex organic compound featuring a benzoimidazo-cyclopentapyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine and cyclopentanone derivatives .
The hexadecylamino group is introduced via nucleophilic substitution reactions, where hexadecylamine reacts with a suitable leaving group on the benzoimidazo-cyclopentapyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
11-(Hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. They may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of diseases such as cancer, infections, and inflammatory conditions .
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its derivatives might be employed in the production of organic semiconductors, dyes, or other advanced materials.
Mechanism of Action
The mechanism of action of 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexadecylamino group can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile: Lacks the hexadecylamino group, which may reduce its lipophilicity and biological activity.
11-(Octadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile: Similar structure but with a longer alkyl chain, potentially affecting its physical properties and biological interactions.
11-(Hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile: Similar core structure but without the cyclopentane ring, which may influence its chemical reactivity and stability.
Uniqueness
The uniqueness of 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile lies in its specific combination of functional groups and structural features. The presence of the hexadecylamino group enhances its lipophilicity, while the benzoimidazo-cyclopentapyridine core provides a rigid and planar structure that can interact with various biological targets and materials.
Properties
IUPAC Name |
16-(hexadecylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-30-26-20-18-19-25(26)27(24-32)31-34-28-21-15-16-22-29(28)35(30)31/h15-16,21-22,33H,2-14,17-20,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXXMKOXFNTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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